molecular formula C10H10BrFN2O2 B2552344 5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one CAS No. 2189434-90-8

5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one

Cat. No.: B2552344
CAS No.: 2189434-90-8
M. Wt: 289.104
InChI Key: FKBINFAGRBUTAP-UHFFFAOYSA-N
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Description

5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C10H10BrFN2O2 and its molecular weight is 289.104. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Chemical Manipulations

A vital aspect of research on "5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one" is its role in the development of novel pyridine derivatives via Suzuki cross-coupling reactions. These reactions are pivotal for creating compounds with potential applications in various fields, including materials science and medicinal chemistry. For instance, the study by Ahmad et al. (2017) presents a method for synthesizing a series of novel pyridine derivatives, showcasing the utility of such compounds in producing chiral dopants for liquid crystals and exploring their anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).

Halogen-Rich Intermediates for Complex Syntheses

The unique structural features of halogenated pyridines make them invaluable intermediates in the synthesis of complex organic molecules. Wu et al. (2022) demonstrated the synthesis of pentasubstituted pyridines using halogen dance reactions, highlighting the versatility of halogen-rich pyridines in medicinal chemistry (Wu et al., 2022).

Antibacterial Agents

The exploration of pyridine derivatives as antibacterial agents signifies another important application. The research conducted by Bouzard et al. (1992) on the synthesis and structure-activity relationships of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids underlines the potential of such compounds in developing new therapeutic agents (Bouzard et al., 1992).

Rearrangement and Functionalization

Research also delves into the rearrangement of pyrrolidinium salts to create functionalized piperidines, as discussed by Kimpe et al. (1996). These rearrangements offer routes to synthesizing compounds with varied functional groups, enhancing their utility in synthetic organic chemistry (Kimpe et al., 1996).

Selective Receptor Antagonists

The compound and its derivatives find relevance in pharmacology, such as in the development of selective receptor antagonists. For example, the study on orexin-1 receptor mechanisms by Piccoli et al. (2012) illustrates the potential of structurally related compounds in addressing compulsive food consumption, highlighting the broader impact of these molecules in neuroscience and pharmacotherapy (Piccoli et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not clear from the available resources. It could potentially interact with biological systems, but specific interactions or targets are not mentioned in the searched resources .

Future Directions

The potential applications or future directions for this compound are not clear from the available resources. It could potentially be used in the synthesis of other complex organic molecules or could have applications in fields like medicinal chemistry, given its structural features .

Properties

IUPAC Name

5-[(5-bromo-3-fluoropyridin-2-yl)oxymethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN2O2/c11-6-3-8(12)10(13-4-6)16-5-7-1-2-9(15)14-7/h3-4,7H,1-2,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBINFAGRBUTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1COC2=C(C=C(C=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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